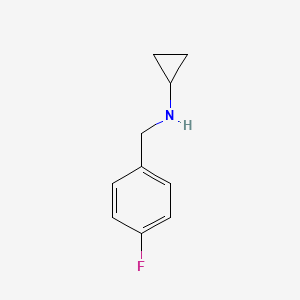

N-(4-Fluorobenzyl)cyclopropanamine

説明

The exact mass of the compound N-(4-Fluorobenzyl)cyclopropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Fluorobenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorobenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNFXOCMGURJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341434 | |

| Record name | N-(4-Fluorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-46-9 | |

| Record name | N-(4-Fluorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-fluorophenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Fluorobenzyl)cyclopropanamine chemical properties

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

N-(4-Fluorobenzyl)cyclopropanamine (CAS: 625437-46-9) is a specialized secondary amine intermediate extensively utilized in modern drug discovery. It serves as a critical pharmacophore building block, combining the metabolic stability of the cyclopropyl group with the electronic modulation of the para-fluorobenzyl moiety. This guide details its physicochemical profile, validated synthesis protocols, and strategic application in designing Histone Lysine Demethylase (LSD1) inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

This compound is characterized by a secondary amine core flanked by a rigid cyclopropyl ring and an electron-deficient 4-fluorobenzyl group. The fluorine atom lowers the basicity of the amine slightly compared to the non-fluorinated analog, while the cyclopropyl group provides significant metabolic resistance against cytochrome P450-mediated dealkylation compared to isopropyl or ethyl groups.

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | N-[(4-Fluorophenyl)methyl]cyclopropanamine |

| Common Name | N-(4-Fluorobenzyl)cyclopropanamine |

| CAS Number | 625437-46-9 (Free Base) |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| SMILES | FC1=CC=C(CNC2CC2)C=C1 |

| Structure Class | Secondary Arylalkylamine |

Table 2: Physicochemical Profile (Experimental & Predicted)

| Property | Value | Context/Relevance |

| Physical State | Pale yellow liquid / Low-melting solid | Free base is an oil; HCl salts are crystalline solids. |

| Boiling Point | ~235°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| pKa (Base) | 8.8 – 9.2 (Predicted) | Moderately basic; exists as a cation at physiological pH (7.4). |

| LogP | 2.1 ± 0.3 | Lipophilic enough for CNS penetration; ideal for BBB-crossing drugs. |

| Solubility | DMSO, Methanol, DCM | Low water solubility as free base; high as HCl salt. |

Validated Synthesis Protocol

Methodology: Reductive Amination (STAB Protocol)

The most reliable route for synthesizing N-(4-Fluorobenzyl)cyclopropanamine avoids over-alkylation (a common issue with direct alkylation using benzyl halides) by employing Reductive Amination . This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde starting material.

Reaction Scheme

Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Step-by-Step Procedure

Reagents:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

-

Acetic Acid (AcOH) (1.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Imine Formation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 4-fluorobenzaldehyde (10 mmol) in anhydrous DCM (40 mL).

-

Amine Addition: Add cyclopropanamine (12 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 60–90 minutes. Note: AcOH catalyzes imine formation.[3]

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control mild exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

Yield Expectation: 85–95% isolated yield.

Medicinal Chemistry Applications

Strategic Value of the Scaffold

This intermediate is not merely a linker; it is a functional pharmacophore designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4]

Mechanism of Action & SAR Logic

Figure 2: Structure-Activity Relationship (SAR) analysis of the core scaffold.

Key Therapeutic Areas

-

LSD1 Inhibitors (Oncology/Neuroscience): The cyclopropylamine core is a "warhead" mechanism-based inhibitor for Lysine-specific demethylase 1 (LSD1). The amine undergoes single-electron oxidation by the FAD cofactor, leading to ring opening and covalent adduct formation with the enzyme. The 4-fluorobenzyl group fits into the hydrophobic substrate binding pocket, enhancing potency.

-

GPCR Ligands (Dopamine D2/D3, 5-HT): Used as a linker in antipsychotics. The fluorine atom prevents rapid metabolic clearance (blocking Phase I oxidation at the para-position), while the cyclopropyl group restricts the conformational freedom of the nitrogen, often improving binding affinity compared to flexible alkyl chains.

Safety & Handling

Hazard Classification (GHS)

-

Signal Word: DANGER

-

Hazard Statements:

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation over time.

-

Spill Response: Neutralize spills with weak acid (dilute acetic acid) before absorbing with inert material (vermiculite).

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved January 29, 2026, from [Link]

-

Organic Chemistry Portal . (n.d.). Reductive Amination: Synthesis of Secondary Amines. Retrieved January 29, 2026, from [Link]

-

Blass, B. (2015).[5] Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

Sources

Technical Deep Dive: N-(4-Fluorobenzyl)cyclopropanamine Mechanism of Action

Executive Summary

N-(4-Fluorobenzyl)cyclopropanamine (CAS: 625437-46-9) is a specialized pharmacological probe belonging to the class of mechanism-based inactivators (also known as suicide substrates). Unlike reversible inhibitors that bind via non-covalent interactions, this compound utilizes the inherent ring strain of the cyclopropyl moiety to covalently modify and irreversibly inhibit flavin-dependent enzymes, specifically Monoamine Oxidase B (MAO-B) and potentially Cytochrome P450 isoforms.

Its structural design combines a lipophilic 4-fluorobenzyl recognition element—which directs specificity toward the MAO-B active site—with a cyclopropylamine "warhead." Upon catalytic turnover, the compound undergoes single-electron oxidation, triggering a radical-mediated ring scission that alkylates the flavin adenine dinucleotide (FAD) cofactor, permanently disabling the enzyme. This mechanism positions the compound as a critical template for developing neuroprotective agents in Parkinson’s disease and depression management.

Chemical & Structural Basis

The pharmacological potency of N-(4-Fluorobenzyl)cyclopropanamine is derived from two distinct structural domains:

| Structural Domain | Function | Mechanistic Role |

| Cyclopropylamine Core | The Warhead | Possesses high ring strain (~27.5 kcal/mol). Acts as a latent radical trap that opens only upon enzymatic oxidation. |

| 4-Fluorobenzyl Group | The Navigator | Provides lipophilicity and steric bulk to fit the hydrophobic substrate channel of MAO-B. The fluorine atom at the para-position blocks metabolic hydroxylation, enhancing half-life. |

| Secondary Amine | The Trigger | The nitrogen lone pair facilitates the initial Single Electron Transfer (SET) to the oxidized FAD cofactor. |

Structure-Activity Relationship (SAR)

Research into N-benzylcyclopropylamines indicates that substitution on the benzyl ring dictates isozyme selectivity.

-

MAO-B Selectivity: The MAO-B active site is an elongated hydrophobic cavity (bipartite structure) that accommodates larger aromatic groups. The 4-fluorobenzyl moiety exploits this volume, favoring MAO-B over MAO-A.

-

Metabolic Stability: The C-F bond is bioisosteric to C-H but significantly stronger, preventing rapid clearance via Phase I oxidation at the para position.

Pharmacodynamics: Mechanism-Based Inactivation

The core mechanism is suicide inhibition . The compound is recognized as a substrate by MAO-B, but the catalytic steps lead to the enzyme's destruction rather than product release.

The Catalytic Pathway[1]

-

Michaelis Complex Formation: The amine binds to the active site of MAO-B.

-

Single Electron Transfer (SET): The flavin cofactor (FAD) accepts one electron from the nitrogen lone pair, forming an amine cation radical.

-

Homolytic Ring Scission: The cyclopropyl ring, now unstable, opens to form a primary carbon radical.

-

Covalent Adduct Formation: This reactive carbon radical attacks the FAD cofactor (typically at the C4a or N5 position), forming a stable covalent bond.

-

Irreversible Inhibition: The enzyme is permanently inactivated; activity can only be restored by de novo protein synthesis.

Mechanistic Visualization

The following diagram details the transition from substrate binding to covalent inactivation.

Caption: Step-wise mechanism of MAO-B suicide inactivation by N-(4-Fluorobenzyl)cyclopropanamine.

Experimental Validation Protocols

To validate the mechanism of action, researchers must demonstrate time-dependent inhibition and partition ratios.

Protocol A: Synthesis via Reductive Amination

Objective: Produce high-purity N-(4-Fluorobenzyl)cyclopropanamine for assay.

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Cyclopropanamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM), Acetic Acid (cat.).

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde in anhydrous DCM under

atmosphere. -

Add cyclopropanamine and stir for 30 min to form the imine intermediate.

-

Cool to 0°C and add STAB portion-wise.

-

Stir at room temperature for 12–16 hours.

-

Quench with saturated

. Extract with DCM ( -

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

-

Validation:

H NMR must show the disappearances of the aldehyde peak (~10 ppm) and the appearance of the benzylic methylene doublet (~3.8 ppm) and cyclopropyl protons (0.3–0.6 ppm).

Protocol B: Kynuramine Fluorometric MAO Assay

Objective: Determine

-

System: Recombinant Human MAO-B (hMAO-B).

-

Substrate: Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent). -

Workflow:

-

Pre-incubation: Incubate hMAO-B with varying concentrations of N-(4-Fluorobenzyl)cyclopropanamine (0, 10, 50, 100, 500 nM) for defined time points (

min) at 37°C. -

Dilution Step: Dilute the mixture 50-fold into buffer containing saturating Kynuramine (50

M) to stop the inactivation reaction (dilution jump method). -

Measurement: Monitor fluorescence increase (Ex 310 nm / Em 400 nm) for 20 minutes.

-

-

Data Analysis:

-

Plot

vs. Pre-incubation Time to obtain -

Plot

vs. -

Intercept:

. Slope:

-

Safety & Toxicology: The CYP450 Risk

While designed for MAO-B, the cyclopropylamine moiety is a known "promiscuous" inactivator of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

-

Mechanism: CYP450 enzymes also utilize a radical abstraction mechanism. They can oxidize the cyclopropyl nitrogen, leading to ring opening and heme alkylation.

-

Implication: In drug development, this compound serves better as a chemical probe than a clinical candidate, unless high selectivity for MAO-B over hepatic CYPs is proven via liver microsome stability assays.

References

-

Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkyl amines. Journal of Biological Chemistry. Link

-

Yoshida, S., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal. Link

-

Hollenberg, P. F., et al. (2008). Mechanism of inactivation of cytochrome P450 enzymes by cyclopropylamines. Chemical Research in Toxicology. Link

-

PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride.[1] National Library of Medicine. Link

-

Smolecule. (n.d.). N-(4-Fluorobenzyl)cyclopropanamine General Information. Link

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-Fluorobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Neuropharmacology

N-(4-Fluorobenzyl)cyclopropanamine is a synthetic molecule that has garnered interest within the medicinal chemistry community. Its structure, featuring a cyclopropylamine moiety linked to a 4-fluorobenzyl group, suggests a potential for significant biological activity, particularly within the central nervous system. The cyclopropylamine group is a key pharmacophore in several bioactive molecules, while the fluorobenzyl group can enhance properties such as metabolic stability and blood-brain barrier permeability.[1] This guide will provide a comprehensive overview of the theoretical basis for its biological activity, drawing upon data from structurally similar compounds, and will detail the experimental protocols necessary to elucidate its precise pharmacological profile. While direct studies on N-(4-Fluorobenzyl)cyclopropanamine are not extensively published, the known activities of its constituent parts and analogs provide a strong rationale for its investigation as a potential therapeutic agent.

Predicted Biological Target: Monoamine Oxidase (MAO)

The primary hypothesized biological target for N-(4-Fluorobenzyl)cyclopropanamine is monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[1]

The structural similarity of N-(4-Fluorobenzyl)cyclopropanamine to known MAO inhibitors, particularly those containing a cyclopropylamine functional group, forms the basis of this hypothesis. For instance, the well-known antidepressant tranylcypromine is a cyclopropylamine derivative. The proposed mechanism of action involves the cyclopropylamine moiety acting as an irreversible inhibitor of MAO.

Mechanism of MAO Inhibition

The proposed mechanism of irreversible MAO inhibition by N-(4-Fluorobenzyl)cyclopropanamine is initiated by the enzyme's oxidative activity on the amine. This process is hypothesized to generate a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its inactivation.

Caption: Proposed mechanism of irreversible MAO inhibition.

In Vitro Evaluation of Biological Activity

To validate the hypothesis of MAO inhibition and to characterize the selectivity of N-(4-Fluorobenzyl)cyclopropanamine, a series of in vitro assays are essential.

MAO-A and MAO-B Inhibition Assay

The primary in vitro screen involves determining the compound's inhibitory potency against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. This is crucial as selectivity for one isoform over the other can have significant therapeutic implications. For example, MAO-B inhibitors are often preferred for the treatment of Parkinson's disease.[2]

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

N-(4-Fluorobenzyl)cyclopropanamine (test compound).

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish peroxidase (HRP).

-

p-Tyramine (MAO substrate).

-

Clorgyline (selective MAO-A inhibitor, positive control).

-

Selegiline (selective MAO-B inhibitor, positive control).

-

Sodium phosphate buffer (pH 7.4).

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in sodium phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

-

Add the test compound or control at various concentrations and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of Amplex® Red, HRP, and p-Tyramine.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time. The rate of fluorescence increase is proportional to the MAO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation: Predicted MAO Inhibition Profile

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (MAO-A/MAO-B) |

| N-(4-Fluorobenzyl)cyclopropanamine | To be determined | To be determined | To be determined |

| Clorgyline (Control) | ~10 | >10,000 | <0.001 |

| Selegiline (Control) | >10,000 | ~50 | >200 |

This table presents a template for summarizing the expected data. Actual values would be populated from experimental results.

In Vivo Assessment of Antidepressant-Like Activity

Should in vitro studies confirm potent MAO inhibition, the next logical step is to evaluate the antidepressant-like effects of N-(4-Fluorobenzyl)cyclopropanamine in established animal models of depression.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[3]

Experimental Protocol: Murine Forced Swim Test

-

Animals: Male mice (e.g., C57BL/6 strain) are commonly used.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

-

Procedure:

-

Administer N-(4-Fluorobenzyl)cyclopropanamine or vehicle control (e.g., saline with a small amount of DMSO) via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. A positive control such as imipramine or fluoxetine should also be included.

-

After a specified pretreatment time (e.g., 30-60 minutes), place each mouse individually into the water-filled cylinder for a 6-minute session.

-

Record the behavior of the animal, typically during the last 4 minutes of the session. The primary measure is the duration of immobility, defined as the absence of any movement other than that required to keep the head above water.

-

Analyze the data to compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

Sources

An In-Depth Technical Guide to N-(4-Fluorobenzyl)cyclopropanamine

CAS Number: 625437-46-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Fluorobenzyl)cyclopropanamine, a secondary amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a validated synthetic route, detailed spectroscopic characterization, potential applications, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

N-(4-Fluorobenzyl)cyclopropanamine is a substituted cyclopropylamine featuring a 4-fluorobenzyl group attached to the nitrogen atom. The presence of the strained cyclopropyl ring and the fluorine-substituted aromatic moiety makes it an attractive scaffold for the development of novel bioactive molecules.

| Property | Value | Source |

| CAS Number | 625437-46-9 | Pharmaffiliates[1] |

| Molecular Formula | C₁₀H₁₂FN | Pharmaffiliates[1] |

| Molecular Weight | 165.21 g/mol | Pharmaffiliates[1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |

Synthesis of N-(4-Fluorobenzyl)cyclopropanamine

The most direct and widely applicable method for the synthesis of N-(4-Fluorobenzyl)cyclopropanamine is through reductive amination. This two-step, one-pot reaction involves the condensation of 4-fluorobenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices:

-

Reactants: 4-Fluorobenzaldehyde is a readily available aromatic aldehyde, and cyclopropylamine serves as the source of the unique cyclopropylamine moiety, a common pharmacophore in medicinal chemistry.[2]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature allows for the selective reduction of the imine in the presence of the aldehyde, minimizing side reactions. Unlike stronger reducing agents like sodium borohydride, it does not readily reduce the starting aldehyde.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the reactants and the intermediate imine.

-

Reaction Conditions: The reaction is typically carried out at room temperature, which is sufficient for both imine formation and its subsequent reduction. The use of acetic acid as a catalyst accelerates the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add cyclopropylamine (1.1 eq) and glacial acetic acid (0.1 eq).

Step 2: Reduction Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

Step 3: Work-up and Purification Continue stirring the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.4 ppm), corresponding to the protons on the 4-fluorophenyl ring. The protons ortho to the fluorine will be a doublet of doublets due to coupling with both the fluorine and the meta protons.

-

Benzyl Protons: A singlet around δ 3.8 ppm for the two benzylic protons (Ar-CH₂-N).

-

Cyclopropyl Protons: A multiplet in the upfield region (δ 0.3-0.8 ppm) for the four protons on the cyclopropyl ring and a multiplet around δ 2.1-2.4 ppm for the single proton attached to the nitrogen-bearing carbon.

13C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Benzyl Carbon: A signal around δ 50-55 ppm for the benzylic carbon (Ar-CH₂-N).

-

Cyclopropyl Carbons: Signals in the upfield region, with the carbon attached to the nitrogen appearing around δ 30-35 ppm and the other two carbons appearing at a higher field (δ 5-15 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ due to the C-F bond.

-

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to a fragment at m/z 109 (fluorobenzyl cation), which is expected to be a prominent peak. Another possible fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ peak.

Potential Applications and Biological Activity

While specific biological activities for N-(4-Fluorobenzyl)cyclopropanamine have not been extensively reported, the structural motifs present suggest potential applications in medicinal chemistry.

-

Cyclopropylamine Moiety: The cyclopropylamine scaffold is a key component in a variety of biologically active compounds, including antidepressants and enzyme inhibitors.[2] The strained ring structure can influence binding affinity and metabolic stability.

-

Fluorobenzyl Group: The introduction of a fluorine atom into a benzyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can block metabolic pathways, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability.

-

Neurological and Psychiatric Disorders: Given that many cyclopropylamine derivatives exhibit activity as monoamine oxidase inhibitors (MAOIs), N-(4-Fluorobenzyl)cyclopropanamine could be investigated for its potential in treating depression and other neurological disorders.

Safety and Handling

As a secondary amine, N-(4-Fluorobenzyl)cyclopropanamine should be handled with appropriate precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general safety guidelines for handling amines should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Pharmaffiliates. N-(4-Fluorobenzyl)cyclopropanamine. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

An In-Depth Technical Guide to N-(4-Fluorobenzyl)cyclopropanamine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

N-(4-Fluorobenzyl)cyclopropanamine is a synthetic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. It integrates two key structural motifs: a cyclopropylamine group and a 4-fluorobenzyl moiety. The cyclopropylamine scaffold is recognized as a "privileged structure" in drug discovery, known for imparting favorable physicochemical properties such as enhanced metabolic stability, improved binding affinity, and increased oral bioavailability.[1] Concurrently, the strategic incorporation of a fluorine atom on the benzyl ring is a well-established medicinal chemistry tactic to modulate potency, selectivity, and metabolic fate.[2] This guide provides a comprehensive technical overview of N-(4-Fluorobenzyl)cyclopropanamine, detailing its physicochemical properties, a robust synthesis protocol via reductive amination, methods for its analytical characterization, and a discussion of its strategic value in modern drug development programs.

Physicochemical Profile

The fundamental properties of N-(4-Fluorobenzyl)cyclopropanamine are summarized below. Understanding these characteristics is the first step in its application for further synthetic elaboration or biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [2] |

| Molecular Weight | 167.22 g/mol | [2] |

| CAS Number | 625437-46-9 | [2] |

| Canonical SMILES | C1CC1NC(C2=CC=C(F)C=C2) | N/A |

| Appearance | Predicted: Colorless to pale yellow liquid | N/A |

The molecule's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.[2] The cyclopropylamine core is found in various bioactive molecules and is known to inactivate cytochrome P450 enzymes, a property that can be leveraged to improve the pharmacokinetic profile of a drug candidate.

Synthesis Pathway: Reductive Amination

The synthesis of N-(4-Fluorobenzyl)cyclopropanamine can be efficiently achieved through a one-pot reductive amination protocol. This method is widely favored in medicinal chemistry for its operational simplicity, high yields, and the commercial availability of starting materials. The causality behind this choice is its reliability and the mild reaction conditions, which preserve the integrity of the strained cyclopropane ring.

Reaction Scheme: 4-Fluorobenzaldehyde + Cyclopropanamine → N-(4-Fluorobenzyl)cyclopropanamine

Detailed Experimental Protocol

-

Imine Formation:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add cyclopropylamine (1.2 eq).

-

Add magnesium sulfate (MgSO₄, 2.0 eq) as a dehydrating agent to drive the equilibrium towards imine formation.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the aldehyde.

-

Scientist's Note: The removal of water is critical for maximizing the yield of the intermediate imine. Anhydrous conditions are paramount.

-

-

Reductive Step:

-

Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. Its use avoids the more forceful conditions required by reagents like NaBH₄, which would necessitate a separate, controlled addition step after imine formation is complete.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure gas evolution has ceased.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-Fluorobenzyl)cyclopropanamine.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for N-(4-Fluorobenzyl)cyclopropanamine.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of any subsequent biological data. This involves a two-pronged approach using mass spectrometry for identity and chromatography for purity.

Identity Confirmation via Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Protocol:

-

Prepare a 1 mg/mL stock solution of the purified product in methanol.

-

Dilute the stock solution to 1 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

-

Scientist's Note: The acidic mobile phase promotes protonation of the amine, making it readily detectable in positive ion mode ESI-MS.

-

-

Infuse the sample directly into an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire the mass spectrum in positive ion mode.

-

Validation: The spectrum must show a prominent peak at m/z = 168.22, corresponding to the [M+H]⁺ ion of N-(4-Fluorobenzyl)cyclopropanamine.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Protocol:

-

System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: 10% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water.

-

Injection: Inject 10 µL onto the column.

-

Validation: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak, with a target of >95% for use in biological assays.

Analytical Workflow Diagram

Caption: Quality control workflow for synthesized N-(4-Fluorobenzyl)cyclopropanamine.

Relevance and Application in Drug Development

The strategic design of N-(4-Fluorobenzyl)cyclopropanamine makes it a valuable building block for creating novel therapeutic agents. Its utility stems from the synergistic combination of its two core structural motifs.

5.1 The Cyclopropylamine Moiety: A Privileged Scaffold The three-membered ring of cyclopropane introduces conformational rigidity and a unique three-dimensional geometry.[1] In drug design, this can lead to:

-

Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.

-

Improved Metabolic Stability: The strained C-C bonds of the cyclopropane ring are often resistant to metabolic degradation by enzymes like cytochrome P450s.

5.2 The 4-Fluorobenzyl Group: A Tool for Metabolic and Potency Modulation The introduction of fluorine is a cornerstone of modern medicinal chemistry. The 4-fluoro substituent provides several advantages:

-

Blocked Metabolism: The C-F bond is extremely strong, preventing oxidative metabolism at the para-position of the phenyl ring, a common metabolic soft spot.

-

Modulated Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of the nearby amine, which can fine-tune target binding and pharmacokinetic properties.

-

Enhanced Binding: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.

5.3 Potential Pharmacological Roles Given its structure, N-(4-Fluorobenzyl)cyclopropanamine and its derivatives are promising candidates for targeting central nervous system (CNS) disorders. Research suggests potential modulation of serotonin and dopamine receptors, which are critical in treating mood disorders.[2] The overall lipophilicity and polarity of the molecule are suitable for potential blood-brain barrier permeability.[2]

Diagram of Structure-Activity Relationships

Caption: Logic flow from chemical structure to therapeutic potential.

Conclusion

N-(4-Fluorobenzyl)cyclopropanamine is more than a simple organic molecule; it is a purpose-built tool for drug discovery. Its design thoughtfully combines the metabolic and conformational benefits of the cyclopropylamine scaffold with the potency and stability-enhancing properties of a fluorinated aromatic ring. The straightforward and robust synthesis, coupled with clear analytical validation protocols, makes it an accessible and reliable building block for research teams. For scientists and professionals in drug development, understanding the causality behind its design and the methods for its synthesis and characterization is key to unlocking its potential in the creation of next-generation therapeutics.

References

-

4-Fluorobenzylamine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Cyclopentyl-(4-fluoro-benzyl)-amine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (n.d.). Google Patents.

-

Advances in the Synthesis of Cyclopropylamines. (2025). PubMed. Retrieved January 29, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. Retrieved January 29, 2026, from [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved January 29, 2026, from [Link]

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]

-

A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 29, 2026, from [Link]

-

CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved January 29, 2026, from [Link]

Sources

Topic: N-(4-Fluorobenzyl)cyclopropanamine: A Structural Rationale and Methodological Guide to Therapeutic Target Identification

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(4-Fluorobenzyl)cyclopropanamine is a synthetic derivative of cyclopropanamine, a structural motif present in several well-characterized bioactive molecules. While this specific compound is not extensively documented in clinical or late-stage preclinical literature, its core chemical features—specifically the cyclopropylamine "warhead"—provide a strong, mechanistically-driven rationale for predicting its potential therapeutic targets. This guide deconstructs the molecule's pharmacophore to hypothesize its primary targets, focusing on flavin-dependent amine oxidases. We present a logical, evidence-based framework for the experimental validation of these targets, moving from primary enzymatic assays to broader selectivity profiling. This document serves as a strategic whitepaper for any research program aiming to characterize the therapeutic potential of N-(4-Fluorobenzyl)cyclopropanamine, emphasizing rigorous, self-validating experimental workflows.

Molecular Profile and Structural Rationale for Target Investigation

The predictive power of medicinal chemistry lies in understanding how specific structural motifs confer biological activity. The structure of N-(4-Fluorobenzyl)cyclopropanamine contains two key features that guide our investigation:

-

The Cyclopropylamine Moiety: This strained three-membered ring is a well-established mechanism-based inactivator, or "suicide inhibitor," of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for catalysis. The high ring strain facilitates oxidative ring-opening upon single-electron transfer from the amine, leading to the formation of a highly reactive radical species that covalently bonds to the FAD cofactor, irreversibly inactivating the enzyme.

-

The N-(4-Fluorobenzyl) Substituent: This aromatic group plays a crucial role in defining the molecule's interaction with the target protein's binding pocket. Its size, hydrophobicity, and the electronic properties of the fluorine atom will dictate the compound's potency and, critically, its selectivity for different enzyme isoforms or related proteins.

This structure strongly suggests that the primary therapeutic targets for this compound will be FAD-dependent amine oxidases.

Figure 1: Structural deconstruction of N-(4-Fluorobenzyl)cyclopropanamine and resulting target hypotheses.

Primary Target Class: Monoamine Oxidases (MAO-A & MAO-B)

The most probable targets for a cyclopropylamine-containing molecule are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These FAD-dependent enzymes are critical regulators of neurotransmitter and neuromodulator levels in the brain and peripheral tissues. Tranylcypromine, a clinically used antidepressant, is the archetypal cyclopropylamine-based MAO inhibitor.

2.1. Mechanistic Hypothesis: Irreversible Inactivation

The proposed mechanism involves the enzyme oxidizing the cyclopropylamine nitrogen, which initiates the opening of the strained ring. This generates a covalent bond between the drug and the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive until it is replaced by new protein synthesis. The selectivity for MAO-A versus MAO-B is dictated by the fit of the N-benzyl substituent within the distinct active site cavities of the two isoforms.

Figure 2: Proposed mechanism of irreversible MAO inhibition by a cyclopropylamine-containing compound.

2.2. Experimental Protocol: In Vitro MAO Inhibition Assay

To validate this hypothesis and quantify the compound's potency and selectivity, a luminogenic assay is the industry standard for its high sensitivity and throughput.

Objective: Determine the IC50 values of N-(4-Fluorobenzyl)cyclopropanamine for MAO-A and MAO-B.

Methodology: MAO-Glo™ Assay (Promega) or equivalent

-

Reagent Preparation:

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer to their working concentrations.

-

Prepare a 10 mM stock solution of N-(4-Fluorobenzyl)cyclopropanamine in DMSO.

-

Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 100 µM down to 1 pM).

-

Prepare the MAO substrate (e.g., a derivative of beetle luciferin) and the Luciferin Detection Reagent according to the manufacturer's protocol.

-

-

Assay Execution (96- or 384-well plate format):

-

Add 5 µL of each concentration of the test compound or DMSO (vehicle control) to appropriate wells.

-

Add 10 µL of MAO-A or MAO-B enzyme solution to the wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the MAO substrate to all wells.

-

Incubate for 60 minutes at room temperature. The active MAO will process the substrate.

-

Stop the reaction and generate the luminescent signal by adding 20 µL of Luciferin Detection Reagent to each well.

-

Incubate for 20 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Subtract background (no enzyme) values from all data points.

-

Normalize the data: Set the average signal from the DMSO-only wells (no inhibition) as 100% activity and the signal from a known potent inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as 0% activity.

-

Plot the normalized % activity against the log concentration of N-(4-Fluorobenzyl)cyclopropanamine.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each isoform.

-

2.3. Data Interpretation

The resulting IC50 values provide a quantitative measure of potency. The selectivity index is calculated by dividing the IC50 for the less preferred isoform by the IC50 for the more potent isoform.

| Parameter | MAO-A | MAO-B | Selectivity Index (B/A) |

| Hypothetical IC50 | 15 nM | 300 nM | 20 |

| Interpretation | Potent inhibitor | Weaker inhibitor | 20-fold selective for MAO-A |

Table 1: Example data table for summarizing MAO inhibition results. A selectivity index >10 is generally considered meaningful.

Secondary Target Class: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is another critical FAD-dependent amine oxidase that functions as an epigenetic regulator by removing methyl groups from histone H3 (specifically on lysines 4 and 9). Given its mechanistic similarity to MAO, it represents a plausible and therapeutically relevant target for cyclopropylamine-based inhibitors, particularly in oncology.

3.1. Scientific Rationale

The catalytic cycle of LSD1 also involves the oxidation of an amine (in this case, a methylated lysine) via the FAD cofactor. Therefore, the same mechanism-based inactivation chemistry that applies to MAO is directly applicable to LSD1. Validating activity against LSD1 is a critical step in understanding the compound's full biological profile.

3.2. Experimental Protocol: In Vitro LSD1 Inhibition Assay

Objective: Determine if N-(4-Fluorobenzyl)cyclopropanamine inhibits LSD1 enzymatic activity.

Methodology: Amplex® Red/Formaldehyde-based Assay

-

Reagent Preparation:

-

Reconstitute recombinant human LSD1/CoREST complex.

-

Prepare a biotinylated histone H3 peptide substrate (e.g., H3K4me2).

-

Prepare the Amplex® Red reaction mixture containing horseradish peroxidase (HRP), Amplex® Red reagent, and the LSD1 assay buffer.

-

Prepare serial dilutions of N-(4-Fluorobenzyl)cyclopropanamine as described for the MAO assay.

-

-

Assay Execution:

-

Add the test compound or DMSO control to wells.

-

Add the LSD1 enzyme complex.

-

Incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Incubate for 60 minutes at 37°C. During this time, LSD1 will demethylate the peptide, producing formaldehyde as a byproduct.

-

Stop the enzymatic reaction and begin the detection reaction by adding the Amplex® Red/HRP mixture. The HRP will react with formaldehyde to convert Amplex® Red to the fluorescent product, resorufin.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Perform background subtraction and data normalization as described in the MAO protocol.

-

Plot and fit the data to determine the IC50 value for LSD1 inhibition.

-

Comprehensive Target Validation and Selectivity Profiling

A thorough understanding of a compound's therapeutic potential requires a broad assessment of its selectivity. An ideal therapeutic agent potently modulates its intended target while avoiding interactions with other proteins ("off-targets") that could lead to adverse effects.

Figure 3: A comprehensive workflow for target validation and selectivity profiling.

4.1. De-risking Against Monoamine Transporters

Given the structural similarity of MAO substrates/inhibitors to the monoamine neurotransmitters themselves, it is essential to test for activity against the Sodium-Dependent Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). Inhibition of these transporters can lead to significant pharmacological effects and potential side effects. This is typically done via radioligand binding assays or functional uptake assays.

Conclusion

N-(4-Fluorobenzyl)cyclopropanamine, by virtue of its core chemical structure, is a molecule with high potential to act as a mechanism-based inhibitor of FAD-dependent amine oxidases. The primary and most probable therapeutic targets are MAO-A and MAO-B , with LSD1 representing a highly plausible and therapeutically distinct secondary target. The experimental workflows detailed in this guide provide a robust, logical, and industry-standard pathway for definitively identifying the compound's primary targets, quantifying its potency and selectivity, and de-risking it against common off-targets. A systematic execution of these protocols will provide the critical data necessary to define the therapeutic hypothesis and guide further drug development efforts.

References

-

Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society. [Link]

-

Binda, C., Mattevi, A., & Edmondson, D. E. (2011). Structure-function of human monoamine oxidases A and B: new drug targets. Molecular Aspects of Medicine. [Link]

-

Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. [Link]

-

Shi, Y., Lan, F., Matson, C., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell. [Link]

-

Sorna, V., Theisen, E. R., & Stephens, P. J. (2013). High-throughput screening for inhibitors of lysine-specific demethylase 1. Journal of Biomolecular Screening. [Link]

Introduction: Unveiling the Potential of a Novel Cyclopropanamine Analog

An In-Depth Technical Guide to the Neuropharmacological Investigation of N-(4-Fluorobenzyl)cyclopropanamine

The cyclopropanamine scaffold is a privileged structure in neuropharmacology, most notably represented by tranylcypromine, a clinically significant monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder. The rigid, strained cyclopropane ring is key to its mechanism of action, enabling potent and often irreversible inhibition of MAO enzymes. The introduction of a 4-fluorobenzyl substituent to this core, creating N-(4-Fluorobenzyl)cyclopropanamine, presents an intriguing candidate for novel neuropharmacological activity. The fluorine atom can enhance metabolic stability and alter electronic properties, potentially modulating binding affinity and selectivity for specific enzyme or receptor targets within the central nervous system.

This guide provides a comprehensive framework for the systematic investigation of N-(4-Fluorobenzyl)cyclopropanamine, from its chemical synthesis and characterization to a multi-tiered in vitro and in vivo evaluation of its neuropharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel psychoactive compounds.

Part 1: Synthesis and Structural Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. The synthesis of N-(4-Fluorobenzyl)cyclopropanamine can be approached through several established methods for N-alkylation of primary amines. A common and effective strategy involves the reductive amination of cyclopropanamine with 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add cyclopropanamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. The use of a mild reducing agent is crucial to avoid the opening of the strained cyclopropane ring.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(4-Fluorobenzyl)cyclopropanamine.

Structural Verification

The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques:

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | To confirm the presence and connectivity of protons. | Signals corresponding to the aromatic protons of the 4-fluorobenzyl group, the benzylic CH₂ protons, and the protons of the cyclopropyl ring. |

| ¹³C NMR | To confirm the carbon framework. | Distinct signals for the carbons of the fluorophenyl ring, the benzylic carbon, and the carbons of the cyclopropyl ring. |

| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of N-(4-Fluorobenzyl)cyclopropanamine. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single, sharp peak indicating a high degree of purity (>95%). |

Part 2: In Vitro Neuropharmacological Profiling

The initial in vitro characterization of N-(4-Fluorobenzyl)cyclopropanamine is critical to understanding its mechanism of action and identifying its primary molecular targets. Based on its structural similarity to tranylcypromine, the primary hypothesis is that it will function as a monoamine oxidase inhibitor.

Hypothesized Mechanism of Action: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic levels of these neurotransmitters, which is a well-established mechanism for antidepressant and anxiolytic effects.

Caption: Hypothesized mechanism of N-(4-Fluorobenzyl)cyclopropanamine as an MAO inhibitor.

Experimental Protocol: MAO Inhibition Assay

This assay will determine the potency and selectivity of N-(4-Fluorobenzyl)cyclopropanamine for MAO-A and MAO-B.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Utilize a fluorogenic substrate, such as Amplex Red, which produces a fluorescent product upon oxidation by MAO.

-

Assay Procedure:

-

Prepare a series of dilutions of N-(4-Fluorobenzyl)cyclopropanamine.

-

In a 96-well plate, incubate the compound with the MAO enzyme for a predetermined time.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Data and Interpretation

The IC₅₀ values will reveal the potency and selectivity of the compound.

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (B/A) |

| N-(4-Fluorobenzyl)cyclopropanamine | Hypothetical Value | Hypothetical Value | Calculated Ratio |

| Tranylcypromine (Reference) | ~200 | ~150 | ~0.75 |

| Selegiline (Reference) | ~9000 | ~15 | ~0.0017 |

A selectivity ratio significantly greater than 1 indicates MAO-A selectivity, while a ratio significantly less than 1 indicates MAO-B selectivity. This profile will guide the potential therapeutic applications, with MAO-A inhibitors being more associated with antidepressant effects and MAO-B inhibitors with neuroprotective effects in conditions like Parkinson's disease.

Broad Receptor Screening

To ensure the compound's selectivity and to identify any off-target effects, a broad receptor binding screen (e.g., the Psychoactive Drug Screening Program - PDSP) is essential. This will assess the binding affinity of N-(4-Fluorobenzyl)cyclopropanamine against a panel of CNS receptors, transporters, and ion channels.

Part 3: In Vivo Evaluation of Pharmacological Effects

Positive in vitro results should be followed by in vivo studies in animal models to assess the compound's behavioral effects and pharmacokinetic properties.

Experimental Workflow for In Vivo Assessment

Caption: Workflow for in vivo evaluation of N-(4-Fluorobenzyl)cyclopropanamine.

Key In Vivo Models and Endpoints

-

Forced Swim Test (FST): A standard model for assessing antidepressant-like activity. A reduction in immobility time in the FST is indicative of potential antidepressant efficacy.

-

Open Field Test (OFT): This test measures locomotor activity and anxiety-like behavior. It is important to distinguish between true antidepressant effects and simple motor stimulation.

-

MPTP-induced Parkinson's Disease Model: If the compound shows selectivity for MAO-B, its neuroprotective potential can be evaluated in this model. The compound would be administered prior to the neurotoxin MPTP, and the extent of dopaminergic neuron survival would be assessed.

Conclusion and Future Directions

This guide outlines a comprehensive, step-by-step approach to the neuropharmacological investigation of N-(4-Fluorobenzyl)cyclopropanamine. By systematically progressing from synthesis and in vitro characterization to in vivo behavioral and neurochemical studies, a clear understanding of the compound's potential as a novel therapeutic agent can be established. The data generated from these studies will be crucial in determining its mechanism of action, therapeutic potential, and safety profile, paving the way for further preclinical and potential clinical development.

References

-

Synthesis of N-substituted cyclopropylamines: Journal of Organic Chemistry, [Link]

-

Monoamine Oxidase Inhibition Assays: Current Protocols in Pharmacology, [Link]

-

Psychoactive Drug Screening Program (PDSP): NIMH Psychoactive Drug Screening Program, [Link]

-

Forced Swim Test in Rodents: Nature Protocols, [Link]

-

MPTP Model of Parkinson's Disease: Journal of Neuroscience Methods, [Link]

The Strategic Integration of the N-(4-Fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine Moiety: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Building Block – A Functional Moiety in Focus

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. While the concept of individual "building blocks" is fundamental, a more nuanced and powerful approach often involves the strategic assembly and deployment of pre-functionalized moieties. This guide moves beyond the theoretical consideration of N-(4-Fluorobenzyl)cyclopropanamine as a discrete building block to address a more synthetically relevant and impactful entity: the N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine scaffold.

Our analysis of the synthetic literature, particularly in the development of potent enzyme inhibitors, reveals that this larger, integrated moiety is frequently the key structural component. This technical guide, therefore, provides an in-depth exploration of the synthesis, rationale, and application of this critical scaffold, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.

The Architectural Logic: Deconstructing the Pharmacophoric Value

The efficacy of the N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine moiety stems from the synergistic interplay of its three key components. Understanding the individual contribution of each is paramount to appreciating its value in drug design.

-

The Cyclopropyl Group: This small, strained ring is a powerful tool for enhancing drug efficacy.[1] As a stable bioisostere for moieties like carbon-carbon double bonds, it can improve metabolic stability, increase affinity for target receptors, and reduce off-target effects.[1] Its rigid structure helps to lock in favorable conformations for binding, a crucial factor in optimizing potency.

-

The 4-Fluorobenzyl Group: The introduction of fluorine into drug candidates is a well-established strategy for fine-tuning molecular properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[2]

-

The Piperazine Linker: This central heterocyclic scaffold provides a versatile and conformationally constrained linker between the cyclopropylcarbonyl and fluorobenzyl groups. Its two nitrogen atoms offer key points for synthetic elaboration and can participate in hydrogen bonding within the target's binding site.

The convergence of these three components creates a potent and adaptable structural motif that has proven highly successful in modern drug discovery.

Core Synthesis: Constructing the N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine Scaffold

The construction of this key moiety is typically achieved through a convergent synthesis, where the piperazine core is sequentially functionalized. Two primary and reliable synthetic routes are prevalent:

Route A: Acylation followed by N-Arylation

This common approach involves the initial acylation of piperazine with cyclopropanecarbonyl chloride, followed by the attachment of the 4-fluorobenzyl group.

Workflow Diagram: Route A

Caption: Synthetic workflow for Route A, commencing with acylation of piperazine.

Experimental Protocol: Synthesis of Cyclopropyl(piperazin-1-yl)methanone

-

Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Acylation: Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude cyclopropyl(piperazin-1-yl)methanone can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine

-

Reaction Setup: Dissolve cyclopropyl(piperazin-1-yl)methanone (1.0 eq) and 4-fluorobenzyl chloride (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

N-Arylation: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring for completion by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.

Route B: N-Arylation followed by Acylation

An alternative strategy involves first attaching the 4-fluorobenzyl group to piperazine, followed by acylation with cyclopropanecarbonyl chloride.

Workflow Diagram: Route B

Caption: Synthetic workflow for Route B, commencing with N-arylation of piperazine.

The choice between Route A and Route B may depend on the specific substitution patterns of the starting materials and the desired purification strategy. Both routes are robust and have been successfully employed in the synthesis of complex drug molecules.

Application in Synthesis: A Case Study of Olaparib

The utility of the N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine moiety is prominently showcased in the synthesis of Olaparib, a first-in-class PARP inhibitor.[3][4] Olaparib is used in the treatment of certain types of cancer, particularly those with BRCA1 and BRCA2 mutations.[5][6]

In the synthesis of Olaparib, the N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine unit is typically coupled with a phthalazinone core.

Simplified Retrosynthetic Analysis of Olaparib

Caption: Retrosynthetic approach for Olaparib highlighting the key piperazine intermediate.

This synthetic strategy underscores the importance of having a reliable and scalable method for producing the N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine intermediate in high purity and yield.

Quantitative Data for a Representative Synthesis

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Piperazine, Cyclopropanecarbonyl chloride | Cyclopropyl(piperazin-1-yl)methanone | 85-95 | >98 (by HPLC) |

| 2 | Cyclopropyl(piperazin-1-yl)methanone, 4-Fluorobenzyl chloride | N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine | 80-90 | >99 (by HPLC) |

| 3 | Key Intermediate, Phthalazinone Derivative | Olaparib | 75-85 | >99.5 (by HPLC) |

Note: Yields and purity are representative and may vary based on specific reaction conditions and scale.

Mechanistic Considerations and Self-Validating Protocols

The success of the synthetic routes described relies on the predictable reactivity of the functional groups involved.

-

Acylation: The acylation of piperazine is a standard nucleophilic acyl substitution. The more nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. The use of a non-nucleophilic base is crucial to neutralize the HCl generated in situ.

-

N-Arylation: This step is a classic nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine derivative acts as a nucleophile, displacing the chloride from the benzylic position of 4-fluorobenzyl chloride. The reaction is typically facilitated by a solid-supported base in a polar aprotic solvent to drive the reaction to completion.

Self-Validating System:

Each protocol is designed to be self-validating through in-process controls:

-

TLC/LC-MS Monitoring: Regular monitoring of the reaction progress allows for the determination of the optimal reaction time and ensures the complete consumption of the limiting reagent.

-

Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the cyclopropyl, 4-fluorobenzyl, and piperazine moieties provide a clear fingerprint for structural verification.

-

Purity Assessment: High-performance liquid chromatography (HPLC) is essential for quantifying the purity of the synthesized materials, which is critical for their use in subsequent synthetic steps and for meeting regulatory standards in drug development.

Conclusion and Future Perspectives

The N-(4-fluorobenzyl)-N'-(cyclopropanecarbonyl)piperazine scaffold represents a highly successful and strategically important moiety in contemporary drug discovery. Its rational design, combining the beneficial properties of its constituent parts, has led to the development of potent and selective therapeutics. The synthetic routes outlined in this guide are robust, scalable, and amenable to the production of high-purity material. As the demand for novel and effective therapeutics continues to grow, the principles of combining advantageous structural motifs, as exemplified by this scaffold, will undoubtedly play an increasingly vital role in the design and synthesis of the next generation of medicines.

References

-

CN105985294B - Preparation method of olaparib - Google Patents.

-

A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib - ResearchGate.

-

A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing).

-

EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - MDPI.

-

Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - NIH.

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - MDPI.

-

US4590292A - Process for the manufacture of cyclopropylamine - Google Patents.

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.

-

Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH.

-

EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents.

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing).

-

Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest - ResearchGate.

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF - ResearchGate.

-

4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-ph thalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1 - ResearchGate.

-

WO2018038680A1 - Processes for preparing olaparib - Google Patents.

-

(12) United States Patent - Googleapis.com.

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org.

-

(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com.

-

4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed.

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: N-(4-Fluorobenzyl)cyclopropanamine: Synthesis, Characterization, and Application Framework

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword